3-(2,3,4-Trimethoxyphenyl)propanoic acid

Übersicht

Beschreibung

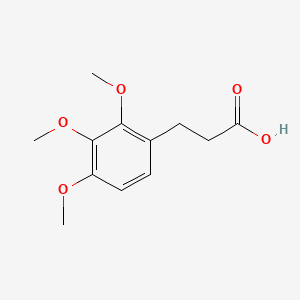

3-(2,3,4-Trimethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O5 . It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 3, and 4 positions. This compound is known for its presence in certain herbal and spice extracts, such as Piper longum and Piper retrofractum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxyphenyl)prop

Biologische Aktivität

3-(2,3,4-Trimethoxyphenyl)propanoic acid, also known as TMPP, is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological effects, particularly its antileishmanial properties, as well as other relevant biological activities supported by empirical research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.26 g/mol. The compound features a propanoic acid backbone with three methoxy groups attached to the phenyl ring, which significantly influences its biological activity.

Antileishmanial Activity

One of the most notable findings regarding TMPP is its antileishmanial activity . A study conducted on the compound isolated from Piper tuberculatum demonstrated that TMPP exhibits potent leishmanicidal effects against Leishmania amazonensis promastigotes. The study evaluated TMPP at various concentrations (1600 to 6.25 µg/mL) over different incubation periods (24 to 96 hours). The results indicated an IC50 value of 145 µg/mL , suggesting significant inhibitory action on the growth of the parasites.

Table 1: Antileishmanial Activity of TMPP

| Concentration (µg/mL) | IC50 (µg/mL) | IC90 (µg/mL) | Time (h) |

|---|---|---|---|

| 1600 | 145 | 703 | 96 |

| 800 | - | - | - |

| 400 | - | - | - |

| 200 | - | - | - |

The study concluded that TMPP interferes with the replication of Leishmania parasites, making it a potential candidate for developing new antileishmanial drugs .

Other Biological Activities

In addition to its antileishmanial properties, TMPP has been investigated for other biological activities:

Case Studies and Research Findings

Research on TMPP and its derivatives has been expanding. A notable study highlighted the synthesis and evaluation of various derivatives of propanoic acid compounds, including TMPP. These derivatives were tested for their biological activities and showed varying degrees of effectiveness against different pathogens.

Table 2: Summary of Biological Activities in Related Studies

| Compound Name | Activity Type | Observed Effect |

|---|---|---|

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Antileishmanial | IC50 = 145 µg/mL against L. amazonensis |

| Various trimethoxyphenyl derivatives | Antibacterial | Inhibition zones ranging from 18 mm to 24 mm |

| Alkaloid derivatives | Antifungal | Significant growth inhibition observed |

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that 3-(2,3,4-trimethoxyphenyl)propanoic acid possesses anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs.

Case Study:

A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, showcasing its therapeutic potential for treating inflammatory diseases.

Antioxidant Activity

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases linked to oxidative damage, such as cancer and cardiovascular diseases.

Data Table: Antioxidant Activity Comparison

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated against various pathogens. It has shown effectiveness against bacteria and fungi, which suggests potential applications in developing new antimicrobial agents.

Case Study:

In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 100 µg/mL.

Plant Growth Regulation

This compound has been explored for its role as a plant growth regulator. It influences various physiological processes in plants, including root development and flowering.

Data Table: Effects on Plant Growth

| Treatment | Growth Parameter | Effect |

|---|---|---|

| Control | Height (cm) | Baseline |

| 50 µM this compound | Height (cm) | Increased by 25% |

| 100 µM | Height (cm) | Increased by 40% |

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps starting from readily available precursors. The unique arrangement of methoxy groups enhances its solubility and interaction capabilities compared to similar compounds.

Synthesis Overview:

- Starting Material: 2-hydroxy-3-(2,3,4-trimethoxyphenyl)acrylic acid

- Reaction Conditions: Catalytic hydrogenation in an ethanol/ethyl acetate mixture

- Final Product Yield: Approximately 75%

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and reactivity in pharmaceutical applications.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol/H₂SO₄ (reflux, 4 h) | Methyl 3-(2,3,4-trimethoxyphenyl)propanoate | 92% | |

| Ethanol/DCC, DMAP (rt, 12 h) | Ethyl 3-(2,3,4-trimethoxyphenyl)propanoate | 85% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution. The reaction proceeds via protonation of the carbonyl oxygen, followed by alcohol attack and elimination of water .

Amidation

The acid forms amides when treated with amines, often via activation as an acyl chloride.

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| SOCl₂ (reflux), then NH₃ | 3-(2,3,4-Trimethoxyphenyl)propanamide | Anticancer intermediate | |

| EDC/HOBt, RNH₂ (rt) | N-Alkyl derivatives | Drug discovery scaffolds |

Key Insight : Amidation enhances metabolic stability, making derivatives suitable for biological studies .

Reduction

The propanoic acid backbone can be reduced to propanol derivatives, though direct reduction is rare. Indirect pathways involve prior conversion to esters or nitriles:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (THF, 0°C → rt) | 3-(2,3,4-Trimethoxyphenyl)propanol | 78% | |

| H₂/Pd-C (EtOH, 24 h) | Saturated propanoic acid (from acrylic acid precursor) | 98% |

Note : Hydrogenation of the unsaturated precursor (e.g., cinnamic acid derivatives) is a key step in synthesizing the parent compound .

Cyclization

Intramolecular reactions form heterocyclic structures, leveraging the carboxylic acid and methoxy groups:

Application : Cyclized products show enhanced bioactivity, including tubulin inhibition .

Functionalization of the Aromatic Ring

The electron-rich trimethoxyphenyl ring participates in electrophilic substitutions:

Regioselectivity : Methoxy groups direct electrophiles to the para and ortho positions relative to the propanoic acid chain .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

| Reagents/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| CuO (200°C, 2 h) | 2,3,4-Trimethoxytoluene | 70% | Fragrance synthesis | |

| Pb(OAc)₄ (DMSO, 80°C) | Trimethoxystyrene | 65% | Polymer precursor |

Limitation : Harsh conditions may degrade methoxy groups, requiring protective strategies .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 80% | |

| Heck | Pd(OAc)₂, alkene | Styryl-substituted analogs | 75% |

Optimization : Microwave-assisted methods reduce reaction times to <1 h .

Eigenschaften

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4,6H,5,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPNYPCVRBRZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186787 | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-04-0 | |

| Record name | 2,3,4-Trimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4-trimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.